alpha-Eudesmol
Overview
Description
Alpha-Eudesmol is a member of the class of compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids . It is a sesquiterpenoid alcohol and is one of the main constituents of various plants .
Synthesis Analysis
Alpha-Eudesmol is found in various plants. For instance, it is a major compound in the essential oils of Cymbopogon species . The roots of these plants were found to be rich in alpha-eudesmol . It is also found in the essential oil extracted from the leaves of Luodian Blumea balsamifera .Molecular Structure Analysis
The molecular formula of alpha-Eudesmol is C15H26O . The molecular weight is 222.37 . The structure of alpha-Eudesmol is also available in various chemical databases .Physical And Chemical Properties Analysis
Alpha-Eudesmol is a sesquiterpenoid alcohol with a molecular formula of C15H26O and a molecular weight of 222.37 .Scientific Research Applications
Neuroprotective and Anti-Inflammatory Effects : Alpha-Eudesmol is known for its ability to inhibit P/Q-type Ca2+ channels, which play a role in neurogenic inflammation and brain injury. It has been shown to attenuate neurogenic vasodilation and dural plasma extravasation, suggesting its potential in treating neurogenic inflammation in conditions like migraine (Asakura et al., 2000). Additionally, it exhibits protective effects against brain injury following focal ischemia in rats by inhibiting glutamate release, reducing brain edema, and decreasing infarct size (Asakura et al., 2000).
Antitumor Activity : Studies have demonstrated the antitumor effects of alpha-Eudesmol. It displays cytotoxicity against various tumor cell lines and has shown significant antitumor activity in vivo with low systemic toxicity. This suggests its potential as a therapeutic agent in cancer treatment (Britto et al., 2012).
Apoptotic Effects in Cancer Cells : Alpha-Eudesmol induces caspase-mediated apoptosis in human hepatocellular carcinoma cells. This suggests its role in reducing cell proliferation and inducing tumor cell death through apoptotic pathways (Bomfim et al., 2013).
Anti-Inflammatory Effects : It has been found to have anti-inflammatory effects through the suppression of caspase-1 activation in mast cells, indicating its potential in treating mast cell–mediated inflammatory diseases (Seo et al., 2011).
Neuromuscular Junction Effects : Alpha-Eudesmol blocks the nicotinic acetylcholine receptor channel in mouse skeletal muscles, which could explain its traditional use in alleviating muscle pain (Kimura et al., 1991).
Skin Care Applications : It exhibits antioxidation, anti-inflammation, and cell preservation effects in human dermal fibroblasts, suggesting its potential as a natural cosmetic material (Kim, 2018).
Treatment of Allergic Rhinitis : Beta-Eudesmol has been found to be effective in reducing symptoms and inflammatory responses in an allergic rhinitis model, indicating its therapeutic potential for allergic and inflammatory diseases (Moon et al., 2018).
Antiangiogenic Activity : It inhibits angiogenesis both in vitro and in vivo, which could have implications in treating diseases like cancer and diabetic retinopathy (Tsuneki et al., 2005).
Future Directions
Future research directions for alpha-Eudesmol may include evaluating its potential in combination therapies, assessing its safety and toxicity in human subjects, and further investigating its pharmacological effects . More research is also needed to understand the chemical reactions involving alpha-Eudesmol and its exact mechanisms of action .
properties
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRUSQUAVXUKK-VNHYZAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883392 | |
Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Eudesmol | |
CAS RN |
473-16-5 | |
Record name | α-Eudesmol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Eudesmol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-EUDESMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.